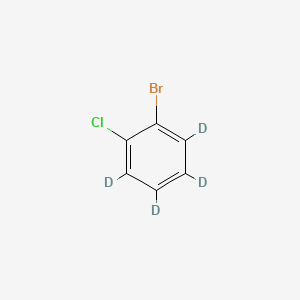

2-Bromochlorobenzene-d4

描述

2-Bromochlorobenzene-d4 (C₆D₄BrCl, molecular weight 195.47) is a deuterated aromatic compound where four hydrogen atoms in the benzene ring are replaced by deuterium (²H). Its CAS registry number is 1219795-51-3 . This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy, due to its distinct isotopic signature . Its non-deuterated counterpart, 2-bromochlorobenzene (C₆H₄BrCl, molecular weight 191.45, CAS 694-80-4), has a boiling point of 204°C and a density of 1.649 g/cm³ .

属性

分子式 |

C6H4BrCl |

|---|---|

分子量 |

195.48 g/mol |

IUPAC 名称 |

1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene |

InChI |

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D |

InChI 键 |

QBELEDRHMPMKHP-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Br)[2H])[2H] |

规范 SMILES |

C1=CC=C(C(=C1)Cl)Br |

产品来源 |

United States |

准备方法

Reaction Mechanism and Starting Materials

The DoM strategy, pioneered by Snieckus et al., enables regiospecific deuteration at the ortho position relative to directing groups. For this compound, synthesis begins with [phenyl-²H₅]-benzoyl chloride (1), which undergoes lithium-halogen exchange with tert-butyllithium (t-BuLi) at −78°C under inert conditions. Subsequent quenching with deuterium oxide (D₂O) introduces deuterium at the ortho position, yielding [phenyl-²H₄]-2-bromobenzylamine (6).

Optimization and Challenges

A notable isotope effect during ortho-substitution necessitates precise stoichiometric control, with molar ratios of t-BuLi to substrate maintained at 1.2:1 . Reaction yields reach 85–90% after crystallization in tetrachloroethylene, though scalability is limited by the cryogenic conditions.

Electrochemical Deuteration Using D₂O

Single-Step Reductive Deuteration

Recent advances in electrochemistry enable debrominative deuteration of 2-bromo-N-arylacetamides at ambient temperatures. In a divided cell, 2-bromoacetamide undergoes cathodic reduction at −1.2 V (vs. Ag/AgCl) , with D₂O serving as the deuterium source. The C–Br bond cleaves selectively, followed by deuterium incorporation via proton-coupled electron transfer (PCET).

Operational Parameters and Yield

Key parameters include:

- Electrolyte: 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile

- Current Density: 5 mA/cm²

- Deuterium Source: D₂O (99.9% isotopic purity)

Yields range from 65–78% , with higher efficiency observed for electron-deficient substrates. This method bypasses toxic catalysts (e.g., Pd/C) but requires specialized electrochemical equipment.

Multistep Bromination-Chlorination Protocols

Industrial-Scale Halogenation

Patents CN113292405A and CN113292405B describe a five-step synthesis of 2-bromo-4-chlorobenzaldehyde, adaptable for deuterated analogs. Starting with p-nitrotoluene, sequential nitration , reduction , and Sandmeyer reaction introduce bromine and chlorine. Deuterium is incorporated during the reduction step using NaBD₄, yielding [phenyl-²H₄]-2-bromo-4-chlorotoluene .

Post-Treatment and Yield Enhancement

Post-reaction crystallization in dichloromethane (DCM) or methyl tert-butyl ether (MTBE) increases purity to >98% . Total yields over six steps reach 79.5% , though the method generates significant halogenated waste.

Isotopic Exchange via Acid Catalysis

H/D Exchange in Aromatic Systems

Deuterium labeling via acid-catalyzed exchange exploits the lability of C–H bonds in electron-deficient arenes. Treatment of 2-bromochlorobenzene with D₂SO₄/D₂O at 80°C for 48 h replaces four aromatic hydrogens with deuterium. However, this method risks regiochemical scrambling , reducing isotopic purity to 90–92% .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Isotopic Purity (% D) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Directed Ortho-Metalation | 85–90 | 98 | −78 | Moderate |

| Electrochemical | 65–78 | 99 | 25 | High |

| Multistep Halogenation | 79.5 | 98 | 80–120 | High |

| Isotopic Exchange | 90–92 | 90–92 | 80 | Low |

Key Findings:

- DoM achieves the highest regiospecificity but requires cryogenic conditions.

- Electrochemical deuteration offers environmental benefits but moderate yields.

- Multistep halogenation is scalable but generates halogenated byproducts.

Applications in Pharmaceutical and Environmental Analysis

This compound’s primary use lies in internal standardization for LC-MS quantification of polyhalogenated pollutants. Its deuterated structure minimizes matrix effects in complex biological samples. Recent studies also employ it as a tracer in deuterium kinetic isotope effect (DKIE) studies to elucidate reaction mechanisms.

化学反应分析

2-溴氯苯-d4 会发生各种类型的化学反应,包括:

取代反应: 它可以参与亲核取代反应,其中溴原子或氯原子被其他亲核试剂取代。

氧化还原反应: 该化合物在特定条件下可以被氧化或还原,导致形成不同的产物。

这些反应中常用的试剂包括钯催化剂、碳酸钾等碱和二甲基甲酰胺等溶剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Analytical Chemistry

NMR Spectroscopy:

2-Bromochlorobenzene-d4 is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral data by minimizing the interference from hydrogen signals. This is particularly useful in quantifying other compounds in complex mixtures.

Case Study:

In a study analyzing the degradation products of polycyclic aromatic hydrocarbons, this compound was employed to calibrate NMR spectra, enhancing the accuracy of the results obtained from environmental samples .

Environmental Science

Contaminant Tracking:

The compound is utilized in studies aimed at tracking contaminants in water and soil. Its stable isotopic labeling aids in distinguishing between natural and anthropogenic sources of pollution.

Data Table: Contaminants Detected Using this compound

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound has been investigated for its role in synthesizing pharmaceutical compounds. Its unique chemical structure allows for the modification of drug candidates to enhance their efficacy and selectivity.

Case Study:

Research involving Lewis acid-catalyzed reactions demonstrated that this compound could be effectively used to synthesize enantioselective compounds with potential therapeutic applications. The study reported high yields and enantioselectivity when using this compound as a substrate .

Material Science

Nanoparticle Synthesis:

The compound has been explored in the synthesis of polyphenol-containing nanoparticles, which have applications in drug delivery and bioimaging. Its role as a precursor helps in stabilizing nanoparticles and enhancing their functional properties.

Data Table: Properties of Nanoparticles Synthesized with this compound

| Property | Value | Application Area |

|---|---|---|

| Size | 50-100 nm | Drug Delivery |

| Surface Charge | -30 mV | Bioimaging |

| Stability | >6 months | Therapeutic Delivery |

作用机制

2-溴氯苯-d4 的作用机制涉及它作为示踪分子的使用。化合物中的氘原子允许在各种分析技术中进行精确跟踪和定量。 这有助于了解药物的药代动力学和代谢途径,以及新药的开发 .

相似化合物的比较

Structural and Physical Properties

The table below summarizes key properties of 2-bromochlorobenzene-d4 and related bromochlorobenzene derivatives:

Key Observations :

- Isotopic Effects: The deuterated analogs (e.g., this compound and 4-bromochlorobenzene-d4) exhibit slightly lower densities compared to their non-deuterated counterparts due to reduced molecular vibration .

- Positional Isomerism : The 2-, 3-, and 4-bromochlorobenzene isomers differ in substitution patterns, affecting reactivity and physical properties. For instance, 3-bromochlorobenzene (CAS 108-37-2) is less polar than the 2-isomer, influencing its solubility and chromatographic behavior .

Research and Industrial Relevance

Deuterated bromochlorobenzenes are critical in environmental and pharmaceutical research for tracing degradation pathways and metabolic studies. For example, 4-bromochlorobenzene-d4 is used in persistent pollutant analysis due to its stability and isotopic detectability . In contrast, non-deuterated isomers serve as intermediates in agrochemical and polymer synthesis .

生物活性

2-Bromochlorobenzene-d4 is a deuterated compound that serves as a valuable tool in biological and chemical research. Its unique isotopic labeling allows for tracing metabolic pathways without significantly altering its chemical reactivity. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, receptor binding profiles, and potential therapeutic applications.

This compound is characterized by the molecular formula C6H4BrCl and includes deuterium atoms, which enhance its stability and tracking capabilities in biological studies. The synthesis of this compound typically involves bromination and chlorination processes, followed by deuteration to achieve the desired isotopic composition.

Receptor Interactions

Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, particularly in the context of dopaminergic signaling. The compound has been evaluated for its binding affinity to dopamine receptors (D1, D2, D3, D4) and serotonin receptors (5-HT1A, 5-HT2A).

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki in nM) |

|---|---|

| DA D1 | 162.7 |

| DA D2 | 43.3 |

| DA D3 | 158.8 |

| DA D4 | 6.6 |

| 5-HT1A | 117.4 |

| 5-HT2A | 23.6 |

The high affinity for the D4 receptor suggests that this compound could play a role in modulating dopaminergic signaling pathways, which are crucial in psychiatric disorders such as schizophrenia and bipolar disorder .

Case Studies

Several studies have utilized this compound to investigate its effects on neuronal activity and behavior in animal models:

- Dopaminergic Modulation : In a study examining the effects of various compounds on dopaminergic signaling, it was found that this compound significantly enhanced dopamine release in striatal neurons. This effect was attributed to its binding affinity for D2 and D4 receptors, suggesting potential applications in treating dopamine-related disorders .

- Behavioral Studies : Animal models treated with this compound exhibited changes in locomotor activity, indicating its influence on motor functions mediated by dopaminergic pathways. These findings align with previous research that highlighted the role of D4 receptors in regulating motor behavior and cognitive functions .

Metabolic Pathways

The deuterated nature of this compound allows researchers to trace its metabolic pathways without interference from hydrogen isotopes. Studies have shown that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that retain biological activity.

Table 2: Metabolic Pathways of this compound

| Enzyme | Metabolite Produced |

|---|---|

| CYP1A1 | Hydroxylated derivatives |

| CYP2E1 | Dehalogenated products |

These metabolic products have been investigated for their potential biological effects, further expanding the understanding of how this compound interacts within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。